[(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]methanamine hydrochloride is a chemical compound notable for its unique cyclopropyl structure combined with a methanamine group. This compound has the molecular formula and is recognized for its distinct chemical and physical properties that arise from its specific molecular architecture. It is classified as a cyclopropane derivative, which often exhibits interesting biological activities and chemical reactivity.
The compound is cataloged under the CAS number 1142815-95-9. It falls within the category of organic compounds, specifically amines and cyclopropanes. The presence of the methoxyphenyl group enhances its potential applications in medicinal chemistry and organic synthesis.
The synthesis of [(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]methanamine hydrochloride typically involves several key steps:
This multi-step synthetic route allows for the precise construction of the desired molecular structure.
The molecular structure of [(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]methanamine hydrochloride can be represented by its IUPAC name and various structural notations:
COC1=CC=CC(=C1)C2CC2CN.ClThe compound features a cyclopropane ring attached to a methoxyphenyl group, which contributes to its distinctive properties and potential reactivity patterns.
[(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]methanamine hydrochloride is capable of undergoing various chemical reactions:
These reactions highlight the versatility of the compound in synthetic chemistry.
The mechanism of action for [(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]methanamine hydrochloride involves its interaction with specific biological targets, such as enzymes or receptors. The cyclopropyl moiety is believed to enhance binding affinity and selectivity towards these targets, influencing various biological pathways depending on the context of application. Research indicates potential roles in enzyme inhibition and receptor modulation.
While specific physical properties like solubility data are not readily available, general characteristics can be inferred from similar compounds:
The compound's reactivity is influenced by its functional groups:
[(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]methanamine hydrochloride has several scientific applications:
This compound's versatility makes it valuable across various fields of research and industry.
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 511-37-5